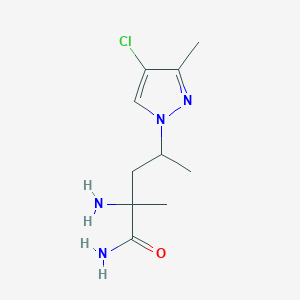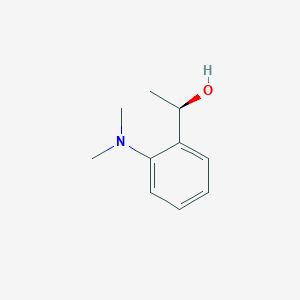
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-chloro-3-methyl-2,4-pentanedione under acidic conditions.
Attachment of the Pyrazole Ring to the Pentanamide Backbone: The pyrazole ring is then attached to the 2-methylpentanamide backbone through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with 2-amino-2-methylpentanamide in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the amide group, potentially leading to the formation of hydrazine derivatives or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting pyrazole-sensitive enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)-2-methylpentanamide: Lacks the chlorine atom on the pyrazole ring.
2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)pentanamide: Lacks the methyl group on the pentanamide backbone.
Uniqueness
The presence of both the chlorine atom and the methyl group on the pyrazole ring, along with the methyl group on the pentanamide backbone, makes 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylpentanamide unique. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17ClN4O |
|---|---|
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-6(4-10(3,13)9(12)16)15-5-8(11)7(2)14-15/h5-6H,4,13H2,1-3H3,(H2,12,16) |
Clave InChI |
BSNJHSNMJJPUMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)C(C)CC(C)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)






![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)

